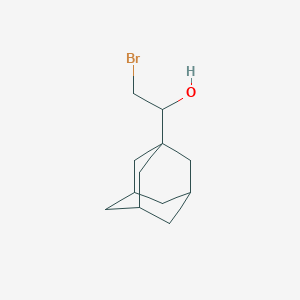

1-(1-Adamantyl)-2-bromoethanol

Description

Significance of Adamantane (B196018) Scaffolds in Modern Organic Chemistry

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a unique, rigid, and stress-free molecular structure that mirrors the carbon arrangement in a diamond crystal lattice. wikipedia.org This structural rigidity, combined with its lipophilicity and three-dimensional character, makes the adamantane scaffold a highly valued building block in contemporary organic chemistry. rsc.org Its cage-like structure provides a stable and predictable framework for the attachment of various functional groups.

The incorporation of the adamantane moiety into molecules has found diverse applications in several scientific fields. rsc.org In medicinal chemistry, adamantane derivatives are utilized for their unique biological properties. rsc.org In the realm of material science and nanotechnology, the distinct structural and stimulus-responsive properties of adamantane-containing compounds are exploited. rsc.org Furthermore, adamantane derivatives have been developed for use as catalysts. rsc.org The synthesis of functionalized adamantanes is typically achieved through two main routes: the direct functionalization of the adamantane core via radical or carbocation intermediates, or the construction of the adamantane framework from simpler precursors. rsc.orgmdpi.comnih.gov

Strategic Role of Halogenated Alcohols as Synthetic Intermediates

Halogenated alcohols, also known as halohydrins, are a class of organic compounds that contain both a halogen atom and a hydroxyl group on adjacent carbon atoms. They serve as exceptionally versatile and strategic intermediates in organic synthesis. organic-chemistry.org Their utility stems from the presence of two distinct reactive sites, which allows for a wide range of chemical transformations.

One of the most common applications of halohydrins is their conversion into epoxides through intramolecular Williamson ether synthesis, typically induced by a base. These resulting epoxides are themselves powerful synthetic intermediates, susceptible to ring-opening reactions with a variety of nucleophiles to produce vicinal difunctionalized compounds. Halogenated alcohols can be synthesized through several methods, including the ring-opening of epoxides or the halogenation of alkenes in the presence of water. More direct methods involve the transformation of alcohols into alkyl halides. organic-chemistry.orgyoutube.com For instance, alkyl mesylates, derived from alcohols, can react with Grignard reagents acting as halide nucleophiles to form alkyl halides via an Sₙ2 pathway. organic-chemistry.org This highlights their crucial role in creating complex molecular architectures from simpler starting materials.

Focus Compound: 1-(1-Adamantyl)-2-bromoethanol

The chemical compound this compound is a key example that combines the unique properties of the adamantane scaffold with the synthetic versatility of a halogenated alcohol. It is a chiral halohydrin that serves as a precursor for various enantiopure adamantane derivatives.

Chemical Properties

| Property | Value |

| CAS Number | 130187-87-0 guidechem.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₉BrO guidechem.com |

| Molecular Weight | 259.187 g/mol guidechem.com |

| Melting Point | 52-53 °C sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Synonyms | 1-(adamantan-1-yl)-2-bromoethan-1-ol sigmaaldrich.com |

Synthesis and Research Findings

Research has demonstrated the synthesis of enantiopure (S)-1-(1-Adamantyl)-2-bromoethanol. The process begins with the reduction of the precursor ketone, 2-bromo-1-(1-adamantyl)ethanone. nih.govresearchgate.net This reduction can be achieved with high enantioselectivity. nih.gov

Once synthesized, this chiral halohydrin is a valuable intermediate. For example, treatment of (S)-1-(1-Adamantyl)-2-bromoethanol with a base like sodium hydroxide (B78521) leads to intramolecular cyclization, affording the corresponding chiral (S)-adamantyl epoxide. nih.govresearchgate.net This epoxide can then undergo regio- and stereoselective ring-opening reactions. A notable application is the reaction with sodium azide (B81097) in hot water, which serves as a method to produce enantiopure 1,2-azido alcohols. researchgate.net These azido (B1232118) alcohols are, in turn, precursors for the synthesis of valuable 1,2-amino alcohols, which are significant building blocks in medicinal chemistry. nih.govresearchgate.net The synthesis of these derivatives underscores the strategic importance of this compound as an intermediate in stereoselective organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-2-bromoethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPAFDSOJPEXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130187-87-0 | |

| Record name | 1-(adamantan-1-yl)-2-bromoethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Adamantyl 2 Bromoethanol

Precursor Synthesis and Elaboration

The synthesis of 1-(1-Adamantyl)-2-bromoethanone (also known as 1-adamantyl bromomethyl ketone) can be achieved through the bromination of 1-acetyladamantane. A common method for the α-bromination of ketones involves the use of bromine in a suitable solvent, such as acetic acid or methanol. The reaction proceeds via an enol or enolate intermediate. To drive the reaction to completion, the hydrogen bromide generated during the reaction may need to be removed or neutralized. nih.gov

An alternative approach involves the use of other brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. ucla.edu The choice of brominating agent and reaction conditions can influence the yield and selectivity of the reaction, minimizing the formation of di-brominated byproducts.

The preparation of α-haloketones, in general, is a well-established area of organic synthesis. nih.gov For adamantane-substituted analogs, these methods can be adapted. One general and effective method is the direct halogenation of the corresponding ketone. wikipedia.org For instance, adamantyl methyl ketones can be treated with elemental bromine or chlorine to yield the corresponding α-halo-adamantyl ketones.

Another versatile approach is the reaction of an acyl chloride with diazomethane, which can then be treated with HBr or HCl to yield the corresponding α-haloketone in what is known as the Nierenstein reaction. wikipedia.org Furthermore, reductive halogenation of α,β-unsaturated ketones provides a selective method for synthesizing unsymmetrical α-haloketones. organic-chemistry.orgnih.gov This involves the use of a reducing agent, such as trichlorosilane, and an electrophilic halogen source, like an N-halosuccinimide, catalyzed by triphenylphosphine (B44618) oxide. organic-chemistry.org

| Method | Reagents | Key Features |

| Direct Bromination | Br₂, Acetic Acid | Simple, direct method. nih.gov |

| N-Bromosuccinimide | NBS, Radical Initiator | Milder conditions, good for sensitive substrates. ucla.edu |

| Nierenstein Reaction | Diazomethane, HBr | Forms the α-haloketone from an acyl chloride. wikipedia.org |

| Reductive Halogenation | Trichlorosilane, N-Bromosuccinimide | Selective for unsymmetrical α-haloketones. organic-chemistry.orgnih.gov |

Stereoselective Synthesis of 1-(1-Adamantyl)-2-bromoethanol

The conversion of the prochiral 1-(1-Adamantyl)-2-bromoethanone to the chiral this compound requires a stereoselective reduction of the ketone functionality. The asymmetric reduction of α-haloketones is a valuable transformation as the resulting halohydrins are versatile synthetic intermediates. nih.gov

Achieving high enantioselectivity in the reduction of ketones is a central theme in modern organic synthesis. wikipedia.org Strategies often employ chiral reducing agents or catalytic systems where a small amount of a chiral ligand directs the stereochemical outcome of the reduction by a stoichiometric, achiral reducing agent.

A variety of chiral reducing agents have been developed for the enantioselective reduction of ketones. wikipedia.org Chirally modified borohydrides, for instance, have proven effective. These reagents are prepared by treating sodium borohydride (B1222165) with chiral ligands, such as amino acids or their derivatives. wikipedia.orgnih.gov

While the specific application of spiroaminoborates for the reduction of 1-(1-Adamantyl)-2-bromoethanone is not extensively detailed in readily available literature, the principles of their application to similar ketones are relevant. Chiral oxazaborolidine catalysts, as developed by Corey, Itsuno, and others, are highly effective for the catalytic enantioselective reduction of prochiral ketones using borane (B79455) as the stoichiometric reductant. nih.gov The catalyst, generated in situ from a chiral amino alcohol and borane, creates a chiral environment around the ketone, leading to a facial-selective hydride delivery. nih.gov

The degree of stereocontrol in an enantioselective reduction is highly dependent on the reaction conditions. Key parameters that can be optimized include:

Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Solvent: The choice of solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.

Reducing Agent: The nature of the hydride source (e.g., borane, catecholborane) can impact the reactivity and selectivity of the reduction. nih.gov

Catalyst Loading: The amount of chiral catalyst used can affect both the reaction rate and the enantiomeric excess of the product.

For the reduction of α-haloketones, biocatalytic approaches using carbonyl reductases (CREDs) have also emerged as a powerful tool, offering high specificity and enantioselectivity under mild, physiological conditions. almacgroup.com

| Parameter | Effect on Stereocontrol |

| Temperature | Lower temperatures generally increase enantioselectivity. |

| Solvent | Can influence the catalyst-substrate complex and stereochemical outcome. |

| Reducing Agent | The choice of hydride source can affect reactivity and selectivity. nih.gov |

| Catalyst Loading | Can impact reaction rate and enantiomeric excess. |

Assessment of Enantiomeric Purity and Excess in Synthetic Products

The determination of enantiomeric purity and enantiomeric excess (ee) of this compound is crucial for characterizing its stereochemical composition. Standard analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral resolving agents, are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers, allowing for the quantification of their relative amounts. The choice of the chiral stationary phase (CSP) is critical for achieving effective separation. For compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often provide good resolution. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas corresponding to each enantiomer is then used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral resolving agents, offers another robust method for determining enantiomeric excess. This technique relies on the formation of diastereomeric complexes between the enantiomers of the analyte and a chiral resolving agent, which leads to distinguishable signals in the NMR spectrum.

Two common types of chiral resolving agents are:

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte through weak, non-covalent interactions. The different magnetic environments of the diastereomeric complexes can result in the splitting of NMR signals for specific protons in the analyte, allowing for the integration of the signals to determine the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): These agents react with the alcohol functional group of this compound to form new covalent bonds, creating a pair of diastereomers. The resulting diastereomers have distinct NMR spectra, and the integration of the non-equivalent signals provides a measure of the original enantiomeric composition. A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, which forms diastereomeric esters.

The enantiomeric excess is calculated using the following formula: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

| Analytical Method | Principle | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of appropriate chiral column and optimization of mobile phase. |

| NMR with CSAs | Formation of transient diastereomeric solvates leading to signal splitting. | Choice of a suitable chiral solvating agent and solvent. |

| NMR with CDAs | Covalent reaction to form diastereomers with distinct NMR spectra. | Complete conversion to diastereomers without kinetic resolution or racemization. |

Alternative Synthetic Pathways to Adamantyl Bromoalcohols

Beyond the direct synthesis from corresponding diols or epoxides, alternative pathways to adamantyl bromoalcohols, including this compound, involve direct halogenation and radical-mediated approaches.

Direct Halogenation Approaches

Direct halogenation methods offer a route to adamantyl bromoalcohols by introducing a bromine atom into a precursor molecule containing an adamantyl group and a hydroxyl functionality. One plausible approach is the direct bromination of a suitable adamantyl alkanol. For instance, the synthesis of this compound could potentially be achieved through the bromination of 1-(1-adamantyl)ethanol.

Reagents commonly used for the conversion of alcohols to alkyl bromides include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ typically proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. However, the bulky adamantyl group may introduce steric hindrance, potentially affecting the reaction rate and yield.

Another direct halogenation strategy involves the use of N-bromosuccinimide (NBS) in the presence of a suitable initiator. While NBS is commonly used for allylic and benzylic bromination, under certain conditions, it can also be employed for the bromination of alkanes, particularly at tertiary positions. The adamantane (B196018) cage contains four equivalent tertiary bridgehead positions that are susceptible to functionalization.

Radical-Mediated Syntheses

Radical-mediated reactions provide an alternative synthetic avenue, particularly for the introduction of a bromine atom at a position that might be less accessible through ionic pathways. A key strategy in this category is the anti-Markovnikov hydrobromination of a vinyl-substituted adamantane precursor.

For the synthesis of this compound, the precursor would be 1-vinyladamantane. The addition of hydrogen bromide (HBr) to this alkene in the presence of a radical initiator, such as a peroxide (e.g., benzoyl peroxide) or UV light, proceeds via a free-radical chain mechanism. The bromine radical (Br•) adds to the less substituted carbon of the double bond to form the more stable tertiary adamantyl-substituted radical intermediate. This intermediate then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product, this compound, and regenerate a bromine radical to continue the chain reaction.

This method offers regioselectivity that is complementary to the ionic addition of HBr, which would typically yield the Markovnikov product, 1-(1-adamantyl)-1-bromoethane.

| Synthetic Pathway | Precursor | Key Reagents | Regioselectivity |

| Direct Halogenation | 1-(1-Adamantyl)ethanol | PBr₃ or HBr | N/A |

| Radical-Mediated Synthesis | 1-Vinyladamantane | HBr, Radical Initiator (e.g., Peroxide) | Anti-Markovnikov |

Molecular Structure and Stereochemical Investigations

Chiral Nature of 1-(1-Adamantyl)-2-bromoethanol

The presence of a stereocenter at the carbon atom bonded to the hydroxyl group renders this compound a chiral molecule. This chirality gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other.

Elucidation of Absolute and Relative Stereochemistry

The synthesis of this compound, typically achieved through the reduction of 1-adamantyl bromomethyl ketone, results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The absolute configuration of each enantiomer, which describes the precise three-dimensional arrangement of the atoms, has not been definitively reported in the literature for this specific compound. However, established methods for determining absolute configuration could be employed. One such method is single-crystal X-ray crystallography of a pure enantiomer or a diastereomeric derivative. nih.gov

Chiral resolution is necessary to separate the enantiomers from the racemic mixture. leah4sci.com This can be accomplished through various techniques, including the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid. These diastereomeric salts, having different physical properties, can then be separated by methods like fractional crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers.

| Technique | Description | Potential Application to this compound |

| Chiral HPLC | Chromatographic separation using a chiral stationary phase. | Direct separation of (R)- and (S)-enantiomers. |

| Diastereomeric Salt Formation | Reaction with a chiral acid or base to form separable diastereomers. | Reaction with an enantiomerically pure acid (e.g., tartaric acid derivatives) followed by crystallization. |

| X-ray Crystallography | Determination of the three-dimensional structure of a crystalline sample. | Analysis of a crystal of a pure enantiomer or a diastereomeric derivative to assign the absolute configuration. nih.gov |

The relative stereochemistry of the molecule is determined by the spatial arrangement of the adamantyl, hydroxyl, and bromomethyl groups around the chiral center.

Diastereomeric Relationships in Derivatives

When this compound is used as a chiral starting material in chemical synthesis, the formation of new stereocenters can lead to the creation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For instance, in reactions where a new chiral center is introduced, the bulky adamantyl group can exert significant steric influence, leading to a preference for the formation of one diastereomer over the other. This phenomenon is known as diastereoselectivity. nih.gov

The synthesis of various 1,2-disubstituted adamantane (B196018) derivatives has been reported, highlighting the chiral nature of these compounds. nih.gov While specific studies on derivatives of this compound are not prevalent, the principles of diastereoselection observed in other chiral adamantane derivatives would apply.

| Reactant | Reaction Type | Potential Diastereomeric Products | Controlling Factors |

| Chiral Epoxide | Ring-opening | Diastereomeric diols | Steric hindrance from the adamantyl group |

| Prochiral Ketone | Nucleophilic addition | Diastereomeric alcohols | Facial selectivity influenced by the existing stereocenter |

| Alkene | Addition reaction | Diastereomeric products with new stereocenters | Steric approach control dictated by the adamantyl moiety |

Conformational Analysis

Preferred Rotamers of the Bromoethanol Moiety

Rotation around the C1-C2 bond of the bromoethanol fragment gives rise to different rotational isomers, or rotamers. The most stable conformations are typically the staggered rotamers (gauche and anti), which minimize steric strain. In the case of vicinal bromoalcohols, the relative stability of these rotamers is influenced by a combination of steric repulsion and intramolecular hydrogen bonding between the hydroxyl group and the bromine atom.

Based on studies of similar halohydrins, it is likely that the gauche conformer, where the hydroxyl and bromo substituents are in proximity, is significantly populated due to the stabilizing effect of an intramolecular hydrogen bond. youtube.com

| Rotamer | Dihedral Angle (HO-C-C-Br) | Key Interactions | Relative Stability |

| Anti | ~180° | Minimized steric repulsion | Potentially less stable due to lack of hydrogen bonding |

| Gauche | ~60° | Potential for intramolecular hydrogen bonding, some steric strain | Likely to be a significantly populated, if not the most stable, conformer |

Influence of the Adamantyl Cage on Molecular Conformation

In a related compound, 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol, X-ray crystallography revealed a specific arrangement of the adamantane cage relative to the ethanol backbone. guidechem.comnih.gov The torsion angles observed in this crystal structure indicate a preference for a staggered conformation that minimizes steric interactions between the bulky adamantyl group and the substituents on the adjacent carbon. guidechem.comnih.gov A similar conformational preference would be expected for this compound, where the adamantyl group orients itself to reduce steric clash with the bromine atom.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of 1-(1-Adamantyl)-2-bromoethanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's connectivity and environment can be assembled.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the adamantyl cage and the bromoethanol side chain. The rigid, symmetrical nature of the adamantyl group results in three sets of proton signals, often appearing as broad singlets or multiplets in the upfield region of the spectrum. The protons on the side chain exhibit more complex splitting patterns due to spin-spin coupling.

The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a doublet of doublets, influenced by the adjacent methylene (B1212753) protons. The two diastereotopic protons of the brominated methylene group (CH₂-Br) will also resonate as distinct signals, each likely appearing as a doublet of doublets. The integration of these signals would correspond to a ratio of 15:1:2 for the adamantyl, methine (CHOH), and methylene (CH₂Br) protons, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Adamantyl-H (6H) | ~1.65 | Broad Singlet |

| Adamantyl-H (3H) | ~1.70 | Broad Singlet |

| Adamantyl-H (6H) | ~2.00 | Broad Singlet |

| -CH₂-Br (2H) | ~3.40 - 3.60 | Doublet of Doublets |

| -CH-OH (1H) | ~3.70 - 3.90 | Doublet of Doublets |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated: four for the adamantyl cage and two for the ethanol backbone.

The adamantyl cage carbons include the quaternary carbon at the point of substitution, two types of methylene (-CH₂-) carbons, and one methine (-CH-) carbon. The side chain carbons consist of the carbon bonded to the hydroxyl group (-CHOH) and the carbon bonded to the bromine atom (-CH₂Br). The chemical shifts are influenced by the electronegativity of the attached atoms (O and Br) and the substitution on the adamantyl cage.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Adamantyl C-δ (CH₂) | ~28.5 |

| Adamantyl C-α (Quaternary C) | ~33.0 |

| -CH₂-Br | ~36.0 |

| Adamantyl C-β (CH₂) | ~37.0 |

| Adamantyl C-γ (CH) | ~39.0 |

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methine proton of the CH-OH group and the two protons of the adjacent CH₂-Br group, confirming the connectivity of the ethanol backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (one-bond ¹H-¹³C correlations). The HMQC/HSQC spectrum would show cross-peaks connecting the CH-OH proton to its corresponding carbon signal and the CH₂-Br protons to their carbon signal. Similarly, each proton signal of the adamantyl cage would correlate to its respective carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. Crucial HMBC correlations would include a cross-peak between the CH-OH proton and the quaternary carbon of the adamantyl group, as well as the CH₂-Br carbon. This confirms the attachment of the entire bromoethanol side chain to the adamantyl cage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound, with the molecular formula C₁₂H₁₉BrO, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance and result in two peaks (M and M+2) of almost identical intensity.

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₂H₁₉⁷⁹BrO | [M]⁺ | 258.06193 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. bldpharm.com In a typical experiment, the molecular ion of this compound ([C₁₂H₁₉BrO]⁺˙) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant fragment ions.

The fragmentation of adamantyl-substituted compounds is often dominated by the formation of the highly stable adamantyl cation. nih.gov The primary fragmentation pathways for this compound would likely involve:

Loss of the bromoethanol side chain: Cleavage of the bond between the adamantyl group and the side chain, leading to the formation of the adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135. This is often the base peak in the spectrum due to its stability.

Loss of a bromine radical: Cleavage of the C-Br bond to form an [M-Br]⁺ ion.

Loss of water: Dehydration of the molecular ion to yield an [M-H₂O]⁺˙ fragment.

Analysis of these fragments allows for the confirmation of the different structural components of the molecule.

Table 4: Predicted Key Fragments in the Tandem Mass Spectrum of this compound

| Fragment Ion | Proposed Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Molecular Ion | [C₁₂H₁₉BrO]⁺˙ | 258/260 |

| Loss of Bromine | [C₁₂H₁₉O]⁺ | 179 |

| Loss of Water | [C₁₂H₁₇Br]⁺˙ | 240/242 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the adamantyl cage, the hydroxyl group, and the carbon-bromine bond.

The adamantane (B196018) cage gives rise to a series of characteristic absorptions. researchgate.netnist.gov The stretching vibrations of the C-H bonds in the CH and CH₂ groups of the adamantyl skeleton typically appear in the region of 2850-2930 cm⁻¹. researchgate.net Bending or scissoring vibrations for the CH₂ groups are expected around 1450 cm⁻¹. researchgate.net

The presence of the hydroxyl (-OH) group is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching in an alcohol. The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration is expected to produce a strong band in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

The carbon-bromine (C-Br) bond introduces a characteristic absorption at lower wavenumbers. The C-Br stretching vibration for a primary bromoalkane is typically observed in the 600-700 cm⁻¹ range. An IR spectrum for the related compound 2-bromoethanol shows these characteristic alcohol and bromoalkane absorptions. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Adamantyl) | Stretching | 2850-2930 | Strong |

| C-H (Adamantyl CH₂) | Bending (Scissoring) | ~1450 | Medium |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

| C-Br (Bromoalkane) | Stretching | 600-700 | Medium-Strong |

Other Spectroscopic Approaches

Beyond IR spectroscopy, other methods like Raman and UV-Vis spectroscopy provide complementary information for a comprehensive structural analysis of this compound.

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. mdpi.com For this compound, the symmetric vibrations of the carbon skeleton of the adamantyl cage are expected to be strong in the Raman spectrum. researchgate.net

The C-Br stretching vibration, which is also visible in the IR spectrum, can be observed in the Raman spectrum as well. A study on the related compound 1-bromoadamantane identified the C-Br stretching mode in its Raman spectrum. researchgate.net The C-H stretching modes of the adamantyl group are also anticipated to produce strong signals in the 2800-3000 cm⁻¹ region. researchgate.net Due to the lower polarity of the C-C and C-H bonds compared to the O-H bond, these signals are often more prominent in Raman than in IR spectra.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Adamantyl) | Stretching | 2800-3000 | Strong |

| C-C (Adamantyl Cage) | Skeletal Vibrations | 700-1200 | Medium-Strong |

| C-Br (Bromoalkane) | Stretching | 600-700 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. Molecules containing non-bonding electrons (lone pairs) and sigma (σ) bonds, such as this compound, can undergo electronic excitations.

The primary electronic transitions expected for this compound are n → σ* (promotion of a non-bonding electron to an anti-bonding σ orbital) and σ → σ* (promotion of a bonding electron to an anti-bonding σ orbital). The non-bonding electrons are located on the oxygen and bromine atoms. Generally, n → σ* transitions require less energy and occur at longer wavelengths than σ → σ* transitions.

A detailed study on the closely related compound 1-bromoadamantane identified an n → σ* electronic transition associated with the bromine atom. nih.gov For this compound, similar transitions are expected. The presence of the hydroxyl group introduces another chromophore with non-bonding electrons on the oxygen atom, which can also participate in n → σ* transitions. These absorptions typically occur in the ultraviolet region, below 250 nm, and may be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov

Reactivity and Reaction Mechanisms

Cyclization Reactions to Adamantyl Epoxides

The most prominent reaction pathway for 1-(1-Adamantyl)-2-bromoethanol, driven by the principles of neighboring group participation, is its cyclization to form 1-(1-adamantyl)oxirane.

The formation of the epoxide ring is a classic example of an intramolecular Williamson ether synthesis. wikipedia.orgorganicchemistrytutor.com The reaction is typically promoted by a base (e.g., sodium hydroxide), which deprotonates the hydroxyl group to form an alkoxide. youtube.comyoutube.com This alkoxide is a strong internal nucleophile that is positioned favorably to attack the adjacent carbon atom bonded to the bromine.

The mechanism is a concerted intramolecular S(_{\text{N}})2 displacement. masterorganicchemistry.comyoutube.com The negatively charged oxygen atom attacks the electrophilic carbon, and simultaneously, the bromide ion departs as the leaving group. Because the nucleophile and electrophile are part of the same molecule, these intramolecular reactions are often kinetically favored over their intermolecular counterparts, especially for the formation of three-, five-, or six-membered rings. organicchemistrytutor.comyoutube.com

The intramolecular cyclization to form the epoxide is a stereospecific reaction. Like all S(_{\text{N}})2 reactions, the attacking nucleophile (the alkoxide) must approach the electrophilic carbon from the side opposite the leaving group (the bromide). youtube.comyoutube.com This requires the molecule to adopt a conformation where the participating alkoxide and the bromine atom are in an anti-periplanar arrangement.

This geometric constraint dictates the stereochemistry of the resulting epoxide. The backside attack by the oxygen atom leads to an inversion of configuration at the carbon that was bonded to the bromine. Therefore, the stereochemistry of the starting halohydrin directly determines the stereochemistry of the product epoxide.

Ring-Opening Reactions of Adamantyl Epoxides

The resulting 1-(1-adamantyl)oxirane is an unsymmetrical epoxide and can undergo ring-opening reactions under both acidic and basic (nucleophilic) conditions. libretexts.org The regioselectivity of the ring-opening—that is, which of the two epoxide carbons is attacked by the nucleophile—depends critically on the reaction conditions. d-nb.infolibretexts.org

Under Basic or Nucleophilic Conditions: In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening follows a standard S(_{\text{N}})2 mechanism. libretexts.orgchemistrysteps.com The nucleophile will attack the less sterically hindered carbon atom of the epoxide. d-nb.info In 1-(1-adamantyl)oxirane, the carbon adjacent to the adamantyl group is quaternary-like in its steric bulk, while the other carbon is a methylene (B1212753) (-CH₂-) group. Therefore, the nucleophile will preferentially attack the terminal methylene carbon. This reaction proceeds with inversion of stereochemistry at the site of attack. For example, reaction with an amine would yield a β-amino alcohol. rroij.comrsc.org

Under Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a hydroxyl group) and activating the epoxide ring. libretexts.orgmasterorganicchemistry.comkhanacademy.org The reaction then proceeds through a transition state that has significant S(_{\text{N}})1 character. libretexts.orglibretexts.org Positive charge begins to build up on the carbon atoms of the epoxide ring. This positive charge is better stabilized on the more substituted carbon atom—in this case, the carbon attached to the adamantyl group. The adamantyl group, being electron-donating through induction, helps to stabilize this developing positive charge.

Consequently, the nucleophile will preferentially attack the more substituted carbon atom. d-nb.infochemistrysteps.commasterorganicchemistry.com Although the reaction proceeds with backside attack (leading to trans or anti addition), the regioselectivity is controlled by electronic factors (carbocation stability) rather than steric factors. libretexts.orglibretexts.org

Table 2: Regioselectivity of 1-(1-Adamantyl)oxirane Ring-Opening

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Product Type |

|---|---|---|---|

| Basic/Nucleophilic (e.g., RO⁻, NH₃) | S({\text{N}})2 | Less substituted carbon (-CH₂-) d-nb.info | Primary alcohol/amine |

| Acidic (e.g., H₃O⁺, HX) | S({\text{N}})1-like libretexts.org | More substituted carbon (C-Adamantyl) chemistrysteps.com | Secondary alcohol/halohydrin |

Regioselective Ring-Opening by Various Nucleophiles (e.g., Azide)

The formation of 1,2-disubstituted adamantane (B196018) derivatives, such as this compound and its analogs, often proceeds through the ring-opening of an epoxide precursor. The regioselectivity of this reaction is a critical aspect, determining which carbon of the epoxide ring is attacked by the nucleophile. In the case of an unsymmetrical epoxide like 1-(1-adamantyl)oxirane, the attack of a nucleophile, such as an azide (B81097) ion (N₃⁻), is highly regioselective.

Under neutral or basic conditions, the ring-opening of epoxides follows an Sₙ2 mechanism. utwente.nl Due to the significant steric hindrance imposed by the bulky adamantyl group, the nucleophile will preferentially attack the less substituted carbon atom of the epoxide ring. libretexts.orgmasterorganicchemistry.com This is a classic example of sterically controlled regioselectivity. For instance, the reaction of 1-(1-adamantyl)oxirane with sodium azide would lead to the azide ion attacking the terminal carbon (C2), resulting in the formation of 1-azido-2-(1-adamantyl)ethanol.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. ucalgary.ca This protonation leads to the development of a partial positive charge on the epoxide carbons. The more substituted carbon, being a tertiary center stabilized by the adamantyl group, can better accommodate this positive charge, giving the transition state significant Sₙ1 character. ucalgary.ca Consequently, in an acidic medium, the nucleophile is more likely to attack the more substituted carbon (C1). ucalgary.cacmu.edu This reversal of regioselectivity under pH control is a powerful tool in the synthesis of specific isomers. utwente.nlcmu.edu

Table 1: Regioselectivity of Epoxide Ring-Opening with Azide

| Starting Material | Conditions | Nucleophile | Major Product | Mechanism |

| 1-(1-Adamantyl)oxirane | Basic/Neutral (e.g., NaN₃ in H₂O, pH 9.5) | Azide (N₃⁻) | 2-azido-1-(1-adamantyl)ethanol | Sₙ2 |

| 1-(1-Adamantyl)oxirane | Acidic (e.g., NaN₃ in H₂O, pH 4.2) | Azide (N₃⁻) | 1-azido-2-(1-adamantyl)ethanol | Sₙ1-like |

Stereospecificity of Ring-Opening Reactions (e.g., Inversion of Configuration)

Epoxide ring-opening reactions are characteristically stereospecific. The nucleophilic attack, whether at the more or less substituted carbon, occurs from the side opposite to the C-O bond of the epoxide. ucalgary.cachemistrysteps.com This "backside attack" is a hallmark of the Sₙ2 mechanism and results in an inversion of configuration at the carbon atom undergoing substitution. masterorganicchemistry.comyoutube.com

When a nucleophile attacks the chiral center of an epoxide, the stereochemistry at that center is inverted. masterorganicchemistry.com Even under acidic conditions where the mechanism has Sₙ1 character, the reaction is still stereospecific with inversion because the C-O bond is not fully broken before the nucleophile attacks. ucalgary.ca The product formed is a trans or anti-diol (or its derivative, such as an azido (B1232118) alcohol), where the nucleophile and the newly formed hydroxyl group are on opposite sides of the molecule. cmu.educhemistrysteps.com This stereospecificity is a predictable and reliable feature of these reactions, making them highly valuable in asymmetric synthesis. youtube.com

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for further chemical transformations, allowing for the synthesis of a variety of adamantane-containing derivatives.

Oxidation Reactions to Carbonyls

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding carbonyl compound, 1-(1-adamantyl)-2-bromoethanone (an α-bromo ketone). A variety of oxidizing agents can be employed for this transformation. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). nih.gov Other methods, such as those using silver salts and bromine, have also been used for the oxidation of other adamantanol derivatives. figshare.com The bulky adamantyl group generally does not interfere with this transformation, and the reaction proceeds to give the ketone in good yield.

Table 2: Oxidation of this compound

| Starting Material | Reagent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 1-(1-Adamantyl)-2-bromoethanone |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 1-(1-Adamantyl)-2-bromoethanone |

Derivatization to Ethers and Esters

The hydroxyl group can be converted into ether and ester functionalities, which is useful for modifying the compound's physical and chemical properties. uva.es

Ethers: Ethers can be synthesized via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The adamantyl group's bulkiness is preserved in the resulting ether. nih.gov

Esters: Esterification can be achieved by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride, often in the presence of a base such as pyridine. sigmaaldrich.com These reactions typically proceed efficiently. The structural properties of adamantyl esters have been studied, confirming the stability and rigidity imparted by the adamantane cage. uva.esnih.gov

Catalytic Reactivity and Transformations

The bromine atom in this compound serves as a handle for various catalytic transformations, particularly metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Coupling Reactions Utilizing the Bromine Functionality

The carbon-bromine bond can be activated by transition metal catalysts, most notably palladium, to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com Cross-coupling reactions like the Suzuki-Miyaura, Heck, and Kumada reactions are powerful tools in organic synthesis. technologypublisher.commdpi.com While the adamantyl group is sterically demanding, adamantyl halides can participate in these reactions.

In a typical Suzuki-Miyaura coupling, an organoboron reagent is coupled with an organic halide in the presence of a palladium catalyst and a base. researchgate.net The use of bulky phosphine (B1218219) ligands on the palladium catalyst, sometimes even adamantyl-containing phosphines, is often crucial for achieving high reactivity and yields, especially with sterically hindered substrates. technologypublisher.comprinceton.edu The bromine in this compound could potentially be coupled with various partners, although the reaction conditions would need to be optimized to account for the steric hindrance of the adjacent adamantyl group and the presence of the free hydroxyl group, which may need to be protected.

Table 3: Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | 1-(1-Adamantyl)-2-aryl/vinylethanol |

| Heck | Alkene | Pd(0) complex, Base | 1-(1-Adamantyl)-4-substituted-3-buten-2-ol |

| Kumada | Grignard Reagent (R-MgBr) | Ni or Pd catalyst | 1-(1-Adamantyl)-2-alkylethanol |

Hydrogenation and Dehalogenation Reactions

Hydrogenation and dehalogenation reactions of this compound involve the reduction of the molecule, primarily targeting the removal of the bromine atom. These reactions are fundamental in organic synthesis for the selective removal of halogen functional groups.

Detailed research into the specific experimental conditions for the hydrogenation and dehalogenation of this compound is not extensively documented in readily available scientific literature. However, based on established principles of organic chemistry and the known reactivity of similar compounds, several potential pathways and reagents can be considered.

Dehalogenation, the removal of the bromine atom, is the most anticipated reaction for this compound under reducing conditions. This process would lead to the formation of 1-(1-Adamantyl)ethanol. Common reagents for such transformations include metal hydrides and catalytic hydrogenation.

One plausible method for the dehalogenation of this compound is through the use of a reducing agent such as lithium aluminum hydride (LiAlH₄). This powerful nucleophilic hydride reagent would attack the carbon atom bearing the bromine, displacing the bromide ion and resulting in the formation of 1-(1-Adamantyl)ethanol.

Alternatively, catalytic hydrogenation offers a milder method for dehalogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). The catalyst facilitates the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.

It is important to note that under typical catalytic hydrogenation conditions, the hydroxyl group is generally unreactive. Therefore, the primary product expected from both lithium aluminum hydride reduction and catalytic hydrogenation would be 1-(1-Adamantyl)ethanol.

While specific experimental data for this compound is scarce, the table below outlines the expected reactions and products based on general chemical principles.

| Reaction Type | Reagent/Catalyst | Expected Product |

| Dehalogenation | Lithium Aluminum Hydride (LiAlH₄) | 1-(1-Adamantyl)ethanol |

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | 1-(1-Adamantyl)ethanol |

Further empirical research is necessary to establish the optimal reaction conditions, including temperature, pressure, solvent, and catalyst loading, as well as to determine the yields and potential side products for the hydrogenation and dehalogenation of this compound. Such studies would provide valuable insights into the reactivity of this sterically hindered adamantane derivative.

Derivatization and Synthetic Applications in Advanced Organic Synthesis

Precursors for Enantiopure 1,2-Azido Alcohols and 1,2-Amino Alcohols

The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry, and 1-(1-Adamantyl)-2-bromoethanol serves as a strategic starting point for producing valuable chiral 1,2-amino alcohols. rsc.org The synthetic route typically involves the initial formation of a chiral epoxide, followed by a regioselective ring-opening to introduce the azide (B81097) group, and a final reduction to the desired amino alcohol.

The pathway to chiral adamantyl azidoethanol derivatives often begins with the conversion of the corresponding 2-bromo-1-adamantylethanone to its respective halohydrin, this compound. This intermediate is then typically treated with a base, such as potassium carbonate, to form the (S)-adamantyl oxirane. nih.gov

A practical and convenient method for synthesizing the target azido (B1232118) alcohol involves the regio- and stereoselective ring-opening of this enantiopure (S)-adamantyl oxirane using sodium azide in hot water. nih.gov The reaction proceeds by stirring a suspension of the epoxide with sodium azide at 60 °C. nih.gov This nucleophilic attack results in the formation of (S)-2-azido-1-(1-adamantyl)ethanol in excellent yield. nih.gov The ring-opening occurs with high regio- and stereoselectivity, preferentially at the less hindered carbon atom. nih.govnih.gov

Table 1: Synthesis of (S)-2-azido-1-(1-adamantyl)ethanol

| Precursor | Reagent | Conditions | Product | Yield | Enantiomeric Excess (ee) |

|---|

Data sourced from studies on the ring-opening of enantiopure epoxides. nih.govnih.gov

The chiral 1,2-azido alcohols are stable intermediates that can be stereocontrolledly converted into the corresponding 1,2-amino alcohols. The Staudinger reaction is a widely used and effective method for this transformation. nih.gov This reaction involves the treatment of the azido alcohol with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), which selectively reduces the azide group to an amine without affecting other functional groups or the stereocenter.

The reduction of (S)-2-azido-1-(1-adamantyl)ethanol using triphenylphosphine in a water/tetrahydrofuran (THF) solvent system yields the desired (S)-2-amino-1-(1-adamantyl)ethanol. nih.gov This method is highly efficient, providing the enantiopure 1,2-amino alcohol in high yield and with excellent enantiopurity. nih.govnih.gov The resulting amino alcohols are versatile intermediates for further synthetic modifications. nih.gov

Formation of Amide and Acetamide Derivatives

The adamantane (B196018) framework is a common feature in the design of therapeutic agents, and the formation of amide and acetamide derivatives is a key strategy for modifying the properties of adamantane-containing molecules. nih.gov While direct conversion from this compound is not the primary route, its derivatives can be readily transformed. For instance, the corresponding 1-aminoadamantane derivatives, obtained as described above, can undergo standard amide coupling reactions.

The synthesis of adamantyl carboxamides and acetamides can be achieved by reacting a suitable adamantane precursor, such as 1-adamantane carbonyl chloride or 1-adamantane acetic acid, with various amines. nih.gov Alternatively, N-(Adamantan-1-yl)amides can be synthesized by reacting 1-bromoadamantane with carboxylic acid amides in the presence of manganese salt catalysts. researchgate.net A Ritter-type reaction, where an adamantyl cation is trapped by acetonitrile, is another established method for producing N-(1-adamantyl)acetamide. nih.gov These methods highlight the accessibility of amide and acetamide functionalities on the adamantane scaffold, starting from functionalized precursors.

Table 2: Representative Methods for Adamantyl Amide Synthesis

| Adamantane Precursor | Reagent(s) | Reaction Type | Product Type |

|---|---|---|---|

| 1-Adamantane carbonyl chloride | Amine, Triethylamine | Amide Coupling | Adamantyl carboxamide |

| 1-Bromoadamantane | Carboxylic acid amide, Mn catalyst | N-Adamantylation | N-(Adamantan-1-yl)amide |

This table summarizes general synthetic strategies for adamantyl amides. nih.govresearchgate.netgoogle.com

Building Block in Complex Molecule Synthesis

The unique structural properties of the adamantane cage—its rigidity, steric bulk, and lipophilicity—make it an attractive building block for the synthesis of complex molecules. nih.gov Functionalized derivatives like this compound provide a handle to incorporate this robust scaffold into larger, more intricate chemical architectures.

The adamantane skeleton is itself a bridged polycyclic system. Its derivatives can be used as starting materials for the construction of even more complex, multi-cyclic structures. Synthetic strategies such as intramolecular cycloadditions and C-H bond insertion reactions are powerful tools for creating bridged ring systems. nih.govbeilstein-journals.org For example, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions provide a general strategy for the direct and efficient synthesis of highly functionalized and challenging bridged medium-sized polycyclic systems from acyclic or monocyclic precursors. nih.gov Although not starting directly from this compound, the principles of using rigid scaffolds to direct the formation of new rings are applicable. The functional groups on the bromoethanol side chain could be modified to create tethers containing dienes, dienophiles, or other reactive moieties necessary for intramolecular cyclization, thereby using the adamantane core as an anchor to build new bridged systems.

Adamantane derivatives are frequently used as scaffolds in drug design and materials science to impart favorable properties. researchgate.net The adamantane moiety can serve as a rigid anchor or a lipophilic "bullet" to improve the pharmacokinetic profiles of bioactive molecules. nih.gov The synthesis of novel adamantane-containing scaffolds often involves the functionalization of the adamantane core through various catalytic methods. researchgate.net

Starting from this compound, the hydroxyl and bromo groups can be transformed into a wide array of other functionalities. For instance, the hydroxyl group can be oxidized to a ketone, which then serves as a handle for further reactions, while the bromide can be substituted or eliminated. researchgate.netresearchgate.net These transformations allow for the attachment of different pharmacophores or polymerizable units, leading to the development of novel adamantane-containing drugs, polymers, and coordination complexes with unique three-dimensional structures and properties. rsc.orgmdpi.commdpi.com

Applications of this compound in Polymer Chemistry

Extensive research into the applications of adamantane derivatives in polymer science has revealed their potential to enhance the thermal and mechanical properties of various materials. However, a thorough review of scientific literature indicates that This compound is not commonly utilized as a direct monomer for controlled polymerization or in the synthesis of functionalized polymeric materials.

While the bulky, rigid structure of the adamantyl group is of significant interest in the development of high-performance polymers, the specific compound this compound does not appear in published research as a primary building block in polymerization processes. The scientific community has explored other adamantyl-containing molecules, such as adamantyl methacrylates and acrylates, as monomers in various controlled polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These studies have successfully demonstrated the incorporation of the adamantane moiety into polymer chains to improve properties like glass transition temperature and thermal stability.

Furthermore, post-polymerization modification is a widely used strategy to introduce functional groups onto existing polymer backbones. This often involves the reaction of a functional group on the polymer with a small molecule. While adamantane-containing molecules have been used for such modifications, there is no available data to suggest that this compound is employed as a reagent for this purpose.

Similarly, the role of initiators is crucial in controlled polymerization to regulate the polymer chain growth. While various bromo-compounds can act as initiators, particularly in ATRP, the literature does not support the use of this compound in this capacity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic landscape of a molecule. For 1-(1-Adamantyl)-2-bromoethanol, these calculations can provide insights into its stability, reactivity, and spectroscopic characteristics.

The adamantane (B196018) cage is known for its high symmetry and delocalized electron density. mdpi.com Upon substitution, as in this compound, this symmetry is broken, leading to a redistribution of electron density. The electron-withdrawing nature of the bromine atom and the hydroxyl group is expected to polarize the molecule, creating distinct regions of electrophilicity and nucleophilicity.

DFT calculations on related adamantane derivatives have shown that the introduction of substituents can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com For this compound, the HOMO is likely to be localized around the bromine and oxygen atoms, which possess lone pairs of electrons. The LUMO, in contrast, is expected to be centered on the antibonding orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of Adamantane Derivatives from DFT Studies

| Property | Pristine Adamantane | Functionalized Adamantane (Generic) | Inferred Properties for this compound |

| HOMO-LUMO Gap | High | Reduced | Moderately high, but lower than pristine adamantane |

| Electron Density | Symmetrically distributed | Asymmetrically distributed | Polarized towards Br and OH groups |

| Dipole Moment | 0 D | Non-zero | Significant, due to electronegative substituents |

Note: The data in this table is illustrative and based on general findings from computational studies of adamantane derivatives.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a more rigorous description of molecular orbitals. dtic.mil For adamantane, ab initio calculations have confirmed that the HOMO and LUMO are delocalized over the entire cage structure. mdpi.com

In this compound, the presence of the bromoethanol substituent would lead to a localization of the frontier molecular orbitals. The lone pairs on the bromine and oxygen atoms will contribute significantly to the HOMO, while the LUMO will be predominantly associated with the C-Br bond's antibonding orbital. This electronic configuration is a key determinant of the molecule's reactivity, particularly in nucleophilic substitution reactions.

Elucidation of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.

The primary reaction pathway of interest for this compound is nucleophilic substitution at the carbon atom bearing the bromine. Given the secondary nature of this carbon and the bulky adamantyl group, both SN1 and SN2 mechanisms could be plausible.

Computational studies on the SN2 reactions of bromoalkanes have shown that the energy barrier for the reaction is influenced by the steric hindrance around the reaction center. researchgate.net For this compound, the voluminous adamantyl group would likely impose significant steric hindrance, thereby increasing the activation energy for a direct backside attack characteristic of an SN2 mechanism.

Alternatively, a carbocation intermediate could be formed via an SN1 pathway. The stability of the resulting secondary carbocation adjacent to the adamantyl group would be a critical factor. While secondary carbocations are generally less stable than tertiary ones, the adamantyl group's ability to stabilize adjacent positive charge through hyperconjugation could favor this pathway.

Table 2: Theoretical Energy Barriers for SN2 Reactions of Bromoalkanes

| Substrate | Nucleophile | Gas Phase Activation Barrier (kcal/mol) | Aqueous Solution Activation Free Energy (kcal/mol) |

| Methyl Bromide | Cl⁻ | 10.30 | 21.15 |

| Propyl Bromide | Cl⁻ | 13.25 | 23.28 |

| Hexyl Bromide | Cl⁻ | 15.61 | 26.50 |

Source: Adapted from computational studies on haloalkane reactions. researchgate.net This data illustrates the trend of increasing activation energy with increasing alkyl chain length, a factor relevant to the sterically hindered environment of this compound.

The solvent environment plays a crucial role in dictating the preferred reaction mechanism and influencing reaction rates. nih.govchemrxiv.orgrsc.org Computational models that incorporate solvent effects, either implicitly (as a continuum) or explicitly (as individual solvent molecules), are essential for accurate predictions.

For the SN1 reaction of this compound, polar protic solvents would be expected to stabilize the carbocation intermediate and the leaving bromide ion through solvation, thereby lowering the activation energy and accelerating the reaction. researchgate.net

In the case of an SN2 reaction, the effect of the solvent is more complex. Polar aprotic solvents are generally favored for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity. Computational studies on SN2 reactions have shown that increasing solvent polarity can decrease reaction rates for reactions involving charged nucleophiles due to the stabilization of the reactant state. sciforum.net

Prediction and Validation of Spectroscopic Data

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which are invaluable for the structural characterization of molecules.

Theoretical calculations of NMR spectra for functionalized adamantanes have shown good agreement with experimental data. researchgate.netnih.gov For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The protons and carbons of the adamantyl cage would exhibit characteristic shifts, while the signals for the bromoethanol moiety would be influenced by the electronegativity of the bromine and oxygen atoms.

Similarly, the vibrational frequencies from theoretical calculations can aid in the assignment of experimental IR spectra. The C-Br stretching vibration, for instance, would be expected in a specific region of the IR spectrum, and its calculated frequency could confirm its assignment. researchgate.netresearchgate.net

Table 3: Predicted Spectroscopic Data for Adamantane Derivatives

| Spectroscopic Technique | Predicted Feature for Adamantane | Inferred Feature for this compound |

| ¹³C NMR | Two distinct signals for bridgehead and methylene (B1212753) carbons | Multiple signals for the adamantyl cage due to reduced symmetry, plus signals for the bromoethanol carbons |

| ¹H NMR | Two distinct signals for bridgehead and methylene protons | Complex multiplet patterns for the adamantyl protons and distinct signals for the CH-OH and CH₂-Br protons |

| IR Spectroscopy | C-H stretching and bending modes | Characteristic C-Br and O-H stretching vibrations in addition to adamantyl C-H modes |

Note: This table provides a qualitative prediction based on the known spectroscopy of adamantane and the expected influence of the bromoethanol substituent.

Computational NMR Chemical Shift Predictions

Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule like this compound through computational methods involves several steps. Initially, the molecule's three-dimensional structure is optimized using quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov Following geometry optimization, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated.

These shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. oregonstate.edu The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov For complex molecules, considering a Boltzmann-weighted average of the chemical shifts of various low-energy conformers can improve the accuracy of the prediction. nih.gov

A hypothetical data table for predicted chemical shifts would resemble the following:

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | CH(OH) | Data not available | Data not available |

| C2 | CH₂Br | Data not available | Data not available |

| C(Adamantyl) | various | Data not available | Data not available |

| H1 | H-C(OH) | Data not available | - |

| H2 | H₂-C(Br) | Data not available | - |

| H(Adamantyl) | various | Data not available | - |

| OH | OH | Data not available | - |

Table 1: Hypothetical table of predicted NMR chemical shifts for this compound. Actual computational data is not available in the literature.

Vibrational Frequency Analysis for IR and Raman Spectra

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, a frequency calculation is performed at the same level of theory. ucl.ac.uk This calculation determines the normal modes of vibration, their corresponding frequencies (typically in cm⁻¹), and their intensities for both IR and Raman activity.

The resulting data provides a theoretical spectrum that can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as C-H stretching, C-O stretching, C-Br stretching, and the characteristic vibrations of the adamantane cage. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and other systematic errors in the computational method. researchgate.net

A theoretical data table for this analysis would include:

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

| Data not available | Data not available | Data not available | C-H stretch (adamantyl) |

| Data not available | Data not available | Data not available | O-H stretch |

| Data not available | Data not available | Data not available | C-O stretch |

| Data not available | Data not available | Data not available | C-Br stretch |

| Data not available | Data not available | Data not available | Adamantane cage modes |

Table 2: Representative structure for a theoretical vibrational analysis of this compound. Specific computational data is not available.

Stereochemical Outcome Prediction and Rationalization

Computational chemistry can be employed to predict and rationalize the stereochemical outcome of reactions that produce or involve this compound. For instance, in the synthesis of this compound via the reduction of 1-(1-adamantyl)-2-bromoethanone, theoretical modeling can help predict which diastereomer or enantiomer would be preferentially formed.

This is achieved by calculating the transition state energies for the different possible reaction pathways leading to various stereoisomers. researchgate.net The pathway with the lowest activation energy is predicted to be the dominant one, thus determining the major product. By analyzing the geometries of the transition states, researchers can rationalize the observed stereoselectivity based on steric hindrance, electronic effects, or the influence of a chiral catalyst. advancedsciencenews.com Without specific reaction data, a predictive table cannot be generated.

Conformational Dynamics and Energetics

The adamantyl group is rigid, but the ethanol-bromide side chain (-CH(OH)-CH₂Br) can rotate around the C-C single bonds. Conformational analysis of this compound would involve identifying all stable conformers (rotamers) and determining their relative energies.

A summary of such an analysis would typically be presented in a table:

| Conformer | Dihedral Angle (°)Ad-C1-C2-Br | Relative Energy(kcal/mol) | Boltzmann Population (%)at 298 K |

| Conformer A | Data not available | 0.00 (Reference) | Data not available |

| Conformer B | Data not available | Data not available | Data not available |

| Conformer C | Data not available | Data not available | Data not available |

Table 3: Example of a data table for the conformational analysis of this compound. No published data is available.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 1-(1-Adamantyl)-2-bromoethanol is likely to be guided by the principles of green and sustainable chemistry. elsevier.combeilstein-journals.org Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more atom-economical and environmentally benign synthetic pathways.

One promising avenue is the development of one-pot syntheses, which can reduce the number of reaction steps, minimize purification processes, and thereby decrease solvent usage and waste generation. For instance, efficient one-pot processes have been successfully developed for other adamantane (B196018) derivatives, such as the antiviral drug amantadine, starting from 1-bromoadamantane. ias.ac.in Similar strategies could be adapted for the synthesis of this compound.

Furthermore, the exploration of biocatalysis presents a significant opportunity for the sustainable production of adamantane derivatives. Enzymes, operating under mild conditions, can offer high selectivity and reduce the need for protecting groups and harsh reagents. The use of robust biocatalysts in continuous flow synthesis has already been demonstrated for the production of other valuable chemicals. rsc.org Research into enzymes capable of mediating the bromohydrination of adamantyl-containing alkenes could lead to a highly efficient and green synthesis of this compound.

The following table summarizes potential sustainable synthetic strategies for this compound:

| Strategy | Description | Potential Advantages |

| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduced waste, lower solvent consumption, increased efficiency. |

| Biocatalysis | Utilizing enzymes to catalyze the desired chemical transformation. | High selectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, improved heat and mass transfer, potential for automation. |

| Green Solvents | Replacing traditional volatile organic compounds with more environmentally friendly alternatives like ionic liquids or supercritical fluids. | Reduced pollution and health hazards. |

Exploration of Novel Reactivity Patterns and Applications

The reactivity of this compound is largely dictated by the interplay between the bulky adamantyl group and the bromoethanol moiety. The steric hindrance imposed by the adamantyl cage can influence the reaction pathways, for example, by favoring SN1 over SN2 substitution mechanisms. Future research will likely delve deeper into understanding and exploiting these steric and electronic effects to uncover novel reactivity patterns.

A key area of future investigation will be the use of this compound as a precursor for novel bioactive molecules. The adamantane scaffold is a well-established pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. mdpi.comnih.gov By leveraging the reactivity of the bromoethanol side chain, a diverse library of derivatives can be synthesized and screened for various biological activities, including antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.govmdpi.com For example, the bromine atom can be displaced by various nucleophiles to introduce new functional groups, while the hydroxyl group can be oxidized or esterified to further modify the molecule's properties.

The development of new adamantane-based materials is another exciting frontier. The rigid and well-defined structure of the adamantane unit makes it an attractive building block for supramolecular chemistry and the design of functional materials. researchgate.net this compound could serve as a monomer or a functionalizing agent for polymers, leading to materials with unique thermal, mechanical, or optical properties.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals and pharmaceuticals. umontreal.cawiley-vch.de These technologies offer numerous advantages over traditional batch processing, including improved safety, better process control, and the potential for rapid reaction optimization and library synthesis. europa.euflinders.edu.auamazonaws.com

For the synthesis of this compound and its derivatives, flow chemistry can offer significant benefits. The enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities, while the ability to handle hazardous reagents in a closed system improves operational safety. wiley-vch.de Furthermore, the modular nature of flow systems allows for the straightforward integration of multiple reaction and purification steps into a single, continuous process. flinders.edu.au

Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery of new adamantane derivatives with desired properties. acs.org By systematically varying reaction parameters and building blocks, these systems can rapidly generate large libraries of compounds for high-throughput screening. The successful application of automated solid-phase synthesis for the incorporation of adamantane-containing phosphoramidites into oligonucleotides highlights the potential of this approach for creating complex functionalized adamantane structures. acs.org

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mlsu.ac.inpatsnap.comsemanticscholar.org These methods provide valuable insights into molecular structure, reactivity, and interactions, thereby guiding the rational design of new molecules with specific functions.